molecular formula C8H7F3S B1295282 [3-(Trifluoromethyl)phenyl]methanethiol CAS No. 25697-55-6

[3-(Trifluoromethyl)phenyl]methanethiol

Cat. No. B1295282
CAS RN: 25697-55-6
M. Wt: 192.2 g/mol
InChI Key: CQIQWIMXCPTQPJ-UHFFFAOYSA-N
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Description

“[3-(Trifluoromethyl)phenyl]methanethiol” is a chemical compound with the molecular formula C8H7F3S . It is also known by other names such as 3-trifluoromethyl benzyl mercaptan, 3-trifluoromethyl phenyl methanethiol, 3-trifluoromethylbenzyl mercaptan, 3-trifluoromethyl phenylmethanethiol, 3-trifluoromethyl benzylthiol, m-trifluoromethylbenzyl mercaptan, 3-trifluoromethyl benzylmercaptan, and 3-trifluoromethyl phenyl methane-1-thiol .


Molecular Structure Analysis

The molecular structure of [3-(Trifluoromethyl)phenyl]methanethiol consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) substituted with a trifluoromethyl group (CF3) at the 3-position and a thiol group (SH) at the 1-position .


Physical And Chemical Properties Analysis

[3-(Trifluoromethyl)phenyl]methanethiol has a molecular weight of 192.2 g/mol . It is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Molecular Formula : C8H7F3S
  • Molecular Weight : 192.2
  • CAS Number : 25697-55-6
  • Synonyms : 3-trifluoromethyl benzyl mercaptan, 3-trifluoromethyl phenyl methanethiol, 3-trifluoromethylbenzyl mercaptan, 3-trifluoromethyl phenylmethanethiol, 3-trifluoromethyl benzylthiol, m-trifluoromethylbenzyl mercaptan, 3-trifluoromethyl benzylmercaptan, 3-trifluoromethyl phenyl methane-1-thiol, acmc-1cnzu

Safety And Hazards

This compound is potentially hazardous and should be handled with care. It can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs . Safety measures should include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIQWIMXCPTQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180392
Record name 3-(Trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)phenyl]methanethiol

CAS RN

25697-55-6
Record name 3-(Trifluoromethyl)benzyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025697556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25697-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Chan, KM Cheng, KM Ho, CT Ng… - The Journal of …, 1988 - ACS Publications
A new homogeneous organonickel reagent preparedfrom nickelocene and LiAlH4 has beenshown to be effective for the reduction of the carbon-sulfur bonds of thiols, thioethers, …
Number of citations: 39 pubs.acs.org
E Çelenk Kaya, S Ersoy, M Durmuş… - Heterocyclic …, 2018 - degruyter.com
4-(3-(Trifluoromethyl)benzylthio)phthalonitrile (1) was synthesized. Metal-free phthalocyanine 2, zinc(II) phthalocyanine 3 and cobalt(II) phthalocyanine 4 were synthesized starting with …
Number of citations: 2 www.degruyter.com

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